

Spectroscopic Profile of 3,3,3-Trifluoropropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3,3,3-Trifluoropropionic acid*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,3,3-Trifluoropropionic acid** (CAS No. 2516-99-6), a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3,3,3-Trifluoropropionic acid** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.5 (approx.)	Singlet (broad)	-	-COOH
3.28	Quartet	10.1	-CH ₂ -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
167.9	Singlet	-	-COOH
123.7	Quartet	277	-CF ₃
35.5	Quartet	31	-CH ₂ -

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-63.8	Triplet	10.1	-CF ₃

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands observed in the neat ATR-IR spectrum of **3,3,3-Trifluoropropionic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1730	Strong	C=O stretch (Carboxylic Acid)
1430	Medium	C-O-H bend
1250	Strong	C-F stretch
1180	Strong	C-F stretch
950	Medium	O-H bend (out-of-plane)
830	Medium	C-C stretch

Mass Spectrometry (MS)

The mass spectrum of **3,3,3-Trifluoropropionic acid** shows a molecular ion and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
128	5	[M] ⁺ (Molecular Ion)
83	100	[M - COOH] ⁺
69	30	[CF ₃] ⁺
45	80	[COOH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation: A sample of **3,3,3-Trifluoropropionic acid** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer:** A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for protons.
- ¹H NMR:** Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

- ^{19}F NMR: A dedicated fluorine probe or a broadband probe tuned to the ^{19}F frequency is used. The spectral width can be large, often spanning several hundred ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat analysis using Attenuated Total Reflectance (ATR), a small drop of liquid **3,3,3-Trifluoropropionic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory.[\[1\]](#)
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

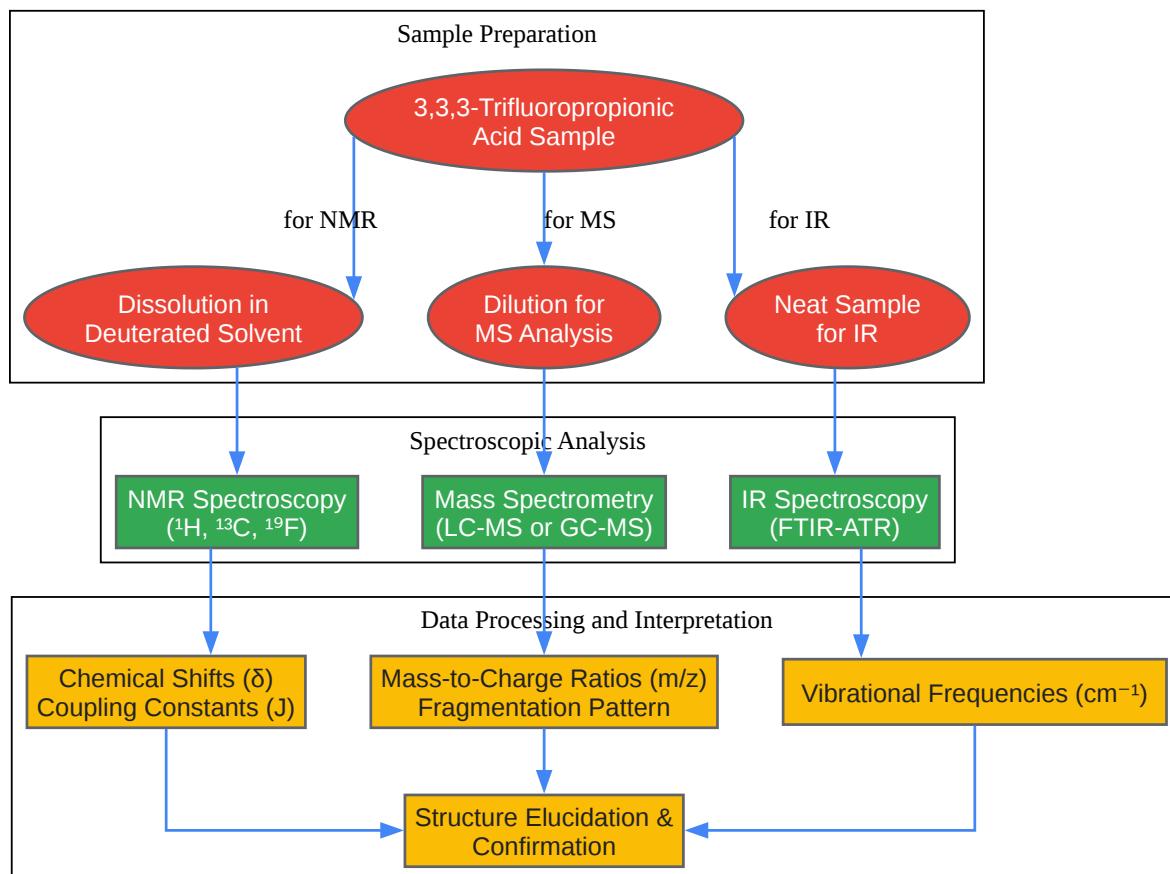
Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately $1\text{ }\mu\text{g/mL}$. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system.

Instrumentation and Data Acquisition:

- System: A mass spectrometer coupled with a liquid chromatograph (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) may also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 40-200 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,3,3-Trifluoropropionic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem
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